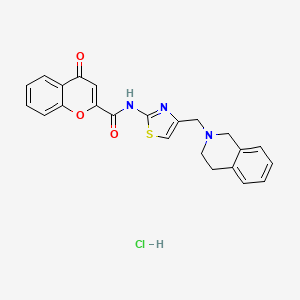

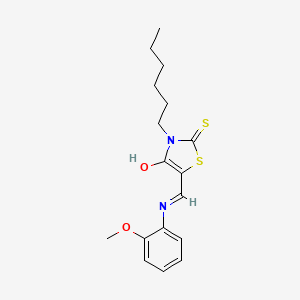

![molecular formula C13H9N5S B2975933 2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 303150-50-7](/img/structure/B2975933.png)

2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

Descripción general

Descripción

“2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile” is a chemical compound with the CAS Number: 303150-50-7 . It has a molecular weight of 267.31 . The IUPAC name for this compound is 2-(benzylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile . The InChI code for this compound is 1S/C13H9N5S/c14-6-11-7-15-12-16-13(17-18(12)8-11)19-9-10-4-2-1-3-5-10/h1-5,7-8H,9H2 .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines has been reported in various studies . The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle was first reported in 1909 by Bulow and Haas . Over the years, the TP scaffold has found numerous applications in medicinal chemistry .Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .Chemical Reactions Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle has proved to be remarkably versatile as evidenced by the many different applications reported over the years in different areas of drug design . For example, as the ring system of TPs is isoelectronic with that of purines, this heterocycle has been proposed as a possible surrogate of the purine ring .Physical And Chemical Properties Analysis

The compound has a storage temperature of 28 C .Aplicaciones Científicas De Investigación

Synthetic Methodologies

Regioselective Synthesis : Efficient and regioselective synthesis of variously substituted pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines using water as an environmentally friendly solvent has been demonstrated, offering advantages such as high yields, short reaction times, and broad substrate scope (Gol, Khatri, & Barot, 2019).

Microwave Irradiation : The use of microwave irradiation in the synthesis of fused heterocycles, including triazolopyrimidines, has been explored, indicating that microwave-assisted methods can offer more efficient reactions compared to conventional heating methods (Salem et al., 2015).

Three-Component Synthesis : A simple and convenient method for synthesizing 2-amino-5-hydroxy-triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles through three-component condensation has been developed, showcasing the versatility of these compounds in synthetic chemistry (Ranjbar‐Karimi, Beiki-Shoraki, & Amiri, 2010).

Potential Biological Activities

Antitumor, Antiviral, and Antimicrobial Activities : Derivatives of triazolopyrimidines have been reported to display a range of biological activities, including antitumor, antiviral, herbicidal, and fungicidal properties. This highlights their potential as candidates for further pharmaceutical development (Fizer, Slivka, & Lendel, 2013).

Fluorescent Properties : The synthesis and study of the fluorescent properties of certain pyridobenzimidazole derivatives indicate the potential of triazolopyrimidine compounds in the development of fluorescent materials, possibly for use in biochemical assays or as fluorescent markers (Rangnekar & Rajadhyaksha, 1986).

Antibacterial Activity : Novel benzopyrano[3',4':5,6]pyrano[2,3-d]pyrimidines and triazolo[1,5-c]pyrimidines synthesized from 2-amino-5-oxo-pyrano[3,2-c]benzopyran-3-carbonitrile derivatives have shown promising antibacterial activity, underscoring the potential of these compounds in antimicrobial research (El-Wahab, 2002).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-benzylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N5S/c14-6-11-7-15-12-16-13(17-18(12)8-11)19-9-10-4-2-1-3-5-10/h1-5,7-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOESKOBYSHUQCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NN3C=C(C=NC3=N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901327597 | |

| Record name | 2-benzylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665823 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

303150-50-7 | |

| Record name | 2-benzylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

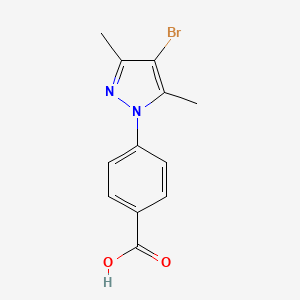

![3-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2975854.png)

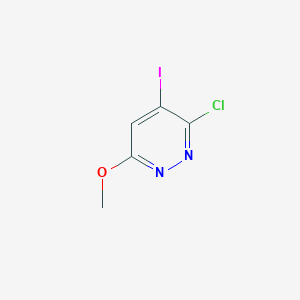

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2975860.png)

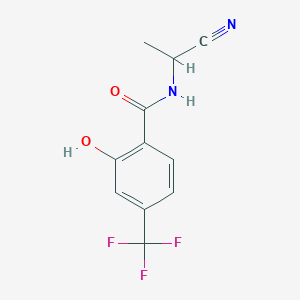

![2-chloro-4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2975868.png)

![Methyl 4-{4-[(2-bromo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]phenyl}butanoate](/img/structure/B2975870.png)

![2-[(4-fluorobenzyl)amino]-N-(2-nitrophenyl)acetamide](/img/structure/B2975873.png)